molecular formula C12H21NO5 B8178169 (4S)-1-Boc-4-ethoxy-L-proline

(4S)-1-Boc-4-ethoxy-L-proline

Cat. No.: B8178169
M. Wt: 259.30 g/mol
InChI Key: UPAHQJOZYJQXQX-IUCAKERBSA-N
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Description

(4S)-1-Boc-4-ethoxy-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethoxy group attached to the proline ring. This modification enhances its stability and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-Boc-4-ethoxy-L-proline typically involves the protection of the amino group of L-proline with a Boc group, followed by the introduction of the ethoxy group. The process can be summarized in the following steps:

    Protection of L-proline: L-proline is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-L-proline.

    Ethoxylation: The Boc-L-proline is then treated with an ethylating agent, such as ethyl iodide, in the presence of a base like sodium hydride to introduce the ethoxy group at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-Boc-4-ethoxy-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(4S)-1-Boc-4-ethoxy-L-proline has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of proline-rich peptides with therapeutic potential.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (4S)-1-Boc-4-ethoxy-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites. The ethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4S)-1-Boc-4-methoxy-L-proline: Similar structure but with a methoxy group instead of an ethoxy group.

    (4S)-1-Boc-4-hydroxy-L-proline: Contains a hydroxy group, making it more hydrophilic.

    (4S)-1-Boc-4-phenoxy-L-proline: Features a phenoxy group, adding aromatic character.

Uniqueness

(4S)-1-Boc-4-ethoxy-L-proline is unique due to its ethoxy group, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in the synthesis of peptides and other bioactive molecules where precise control over molecular interactions is required.

Properties

IUPAC Name

(2S,4S)-4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-8-6-9(10(14)15)13(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAHQJOZYJQXQX-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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